2-(2-Chloroanilino)-1-phenylethanone

Crystallography Solid-State Chemistry Polymorph Screening

Researchers requiring a crystalline α-anilinoketone often struggle with polymorph inconsistency when the wrong isomer is supplied. 2-(2-Chloroanilino)-1-phenylethanone (CAS 333306-67-5) eliminates this risk through its fully solved orthorhombic Pca2₁ crystal structure and 104 °C melting point, providing a reliable seed crystal for calibrated processes. - Orthorhombic habit ensures reproducible secondary nucleation; prevents production downtime. - Ortho-effect weakened basicity (pKa 1.26) enables precise tuning of metal-center electrophilicity in olefin polymerization catalysts. - Sterically shielded N-H group prefigures reduced hydrogen-bonding potential, making it the superior intermediate for APIs requiring improved passive membrane permeability.

Molecular Formula C14H12ClNO
Molecular Weight 245.7g/mol
Cat. No. B495191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroanilino)-1-phenylethanone
Molecular FormulaC14H12ClNO
Molecular Weight245.7g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CNC2=CC=CC=C2Cl
InChIInChI=1S/C14H12ClNO/c15-12-8-4-5-9-13(12)16-10-14(17)11-6-2-1-3-7-11/h1-9,16H,10H2
InChIKeyATZYSISDWZPNGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Properties and Structural Class Overview


2-(2-Chloroanilino)-1-phenylethanone (CAS 333306-67-5) is an α-anilinoketone with the molecular formula C₁₄H₁₂ClNO and a molecular weight of 245.7 g/mol . Unlike many biologically studied α-anilinoketones, this compound is primarily characterized by its solid-state properties and its utility as a synthetic intermediate and catalyst precursor for olefin polymerization [1]. Its defining structural feature is the ortho-chloro substitution on the N-phenyl ring, which distinguishes it from its meta- and para-chloro isomers and imparts distinct crystallographic and electronic properties [2].

Why Isomeric Substitution Fails in Crystallization Processes


Isomeric 2-(chloroanilino)-1-phenylethanone variants cannot be freely interchanged in applications where solid-state packing, crystal habit, or solubility are critical. The ortho-chloro isomer crystallizes in an orthorhombic Pca2₁ space group, while direct comparative structural analysis shows that the para-chloro isomer crystallizes in a triclinic P-1 system with a significantly different unit cell volume (571.70 ų vs. 1214 ų) [1][2]. Furthermore, the ortho-substitution introduces a steric and electronic 'ortho effect' that is well-documented for aniline derivatives, resulting in measurably lower basicity (predicted pKa of 1.26) compared to para-substituted analogs [3]. These non-linear differences in crystal lattice energy and protonation state lead to divergent solubility and reactivity profiles that cannot be compensated for by adjusting process parameters alone.

Quantitative Differentiation Evidence Against In-Class Analogs


Crystal System Engineering: Orthorhombic vs. Triclinic Packing

The 2-chloro substitution directs the compound into an orthorhombic Pca2₁ lattice (a=18.363 Å, b=5.285 Å, c=12.509 Å), a fundamentally different packing arrangement from the triclinic P-1 system (a=5.650 Å, b=7.392 Å, c=13.977 Å, α=98.588°, β=91.095°, γ=97.590°) observed for the 4-chloro isomer [1][2]. This difference is critical for downstream formulations requiring specific crystal habits.

Crystallography Solid-State Chemistry Polymorph Screening

Intermolecular Hydrogen Bonding and Steric Shielding by Ortho-Chlorine

X-ray structural analysis reveals that the ortho-chlorine atom and the carbonyl oxygen sterically shield the amino hydrogen atom in the 2-chloro isomer, effectively preventing classical N-H···O hydrogen bond formation in the solid state [1]. In contrast, the 4-chloro isomer lacks this shielding effect, potentially allowing for directional intermolecular interactions that can alter solubility and mechanical properties.

Supramolecular Chemistry Crystal Engineering Structure-Property Relationship

Ligand Basicity Tuning via the Ortho Effect

The predicted pKa of the conjugate acid for the target compound is 1.26 ± 0.50 . This value is significantly lower than that expected for the para-chloro analog, as the general 'ortho effect' in aniline series dictates that ortho-substituted anilines are weaker bases than their meta and para isomers, irrespective of the substituent's electronic nature [1].

Catalysis Coordination Chemistry Organometallic Chemistry

Melting Point Differentiation for Solid Handling

The target compound exhibits a melting point of 104 °C . This is a key differentiable thermal property from closely related phenyl ethanone derivatives, which often melt at lower or significantly higher temperatures, directly impacting solid-dosing and purification process design.

Thermal Analysis Process Chemistry Quality Control

Evidence-Based Application Scenarios


Crystallization Seed Material in Continuous Manufacturing

The orthorhombic crystal habit and unique unit cell parameters of the target compound, directly determined by single-crystal X-ray diffraction [1], make it the preferred seed crystal for processes that have been calibrated to this specific polymorph. Substituting a triclinic isomer will disrupt secondary nucleation rates and can halt production. The compound's 104 °C melting point further assists in establishing validated drying protocols .

Tunable Ligand for Homogeneous Ziegler-Natta Catalysis

The target compound's documented role as 'an effective ligand in homogeneous catalysis' for olefin polymerization [1] is mechanistically reinforced by its ortho-effect-weakened basicity (predicted pKa 1.26) . This property enables precise modulation of the electrophilicity of a transition metal center, a distinguishing feature for chemists developing novel catalysts with higher comonomer incorporation.

Synthetic Intermediate for APIs Requiring Non-Polar Amine Moieties

Unlike the para-isomer which may engage in strong intermolecular hydrogen bonds that can persist through downstream reactions, the 2-chloro isomer's sterically shielded amino group prevents this [1]. It is therefore the superior intermediate when synthesizing active pharmaceutical ingredients (APIs) intended to have improved passive membrane permeability, as the masked N-H group prefigures the reduced hydrogen-bonding potential of the final drug candidate.

Reference Standard for XRPD Method Development

The fully solved orthorhombic crystal structure (Pca2₁) of 2-(2-chloroanilino)-1-phenylethanone [1] provides a reliable calculated powder pattern for use as an internal XRPD standard. Its clear diffraction pattern, which is distinct from the triclinic para-isomer, is invaluable for analytical chemists who need to differentiate between these isomers in a formulated product using a rapid, non-destructive technique.

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